Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
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Overview
Description
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride is a heterocyclic compound that features both an imidazole and a thiazole ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with γ-bromodipnones under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . Another approach involves the use of a multicomponent reaction, where the mechanistic pathway includes amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated, thus streamlining the process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide).
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to target the QcrB protein in Mycobacterium tuberculosis, leading to the inhibition of bacterial respiration . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole: Exhibits significant activity against Mycobacterium tuberculosis.
Levamisole: An anthelmintic drug with immunomodulatory properties.
Uniqueness
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride is unique due to its dual ring structure, which imparts a wide range of biological activities. Its ability to target specific proteins and pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-8-2-1-7-6(8)11-4;/h1-3H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGNAZKOCMDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409062-93-7 |
Source
|
Record name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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